Ethyl 2-iodopropionate
Overview
Description
Ethyl 2-iodopropionate is an organic compound with the molecular formula C5H9IO2. It is a light yellow to orange liquid at room temperature and is known for its use in various chemical reactions and industrial applications. The compound is also referred to as 2-iodopropionic acid ethyl ester .
Preparation Methods
Ethyl 2-iodopropionate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl propionate with iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions and yields this compound as the primary product . Industrial production methods often involve similar reaction conditions but are scaled up to accommodate larger quantities .
Chemical Reactions Analysis
Ethyl 2-iodopropionate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to ethyl 2-propionate using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: This compound can be oxidized to form ethyl 2-iodopropanoic acid using oxidizing agents like potassium permanganate.
Scientific Research Applications
Ethyl 2-iodopropionate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-iodopropionate involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the formation of new chemical bonds. This property makes it useful in various synthetic applications, including polymerization and the synthesis of complex organic molecules .
Comparison with Similar Compounds
Ethyl 2-iodopropionate can be compared to other similar compounds such as mthis compound and ethyl 2-bromopropionate. While all these compounds share similar chemical properties, this compound is unique due to its specific reactivity and the types of reactions it can undergo . For instance, the iodine atom in this compound makes it more reactive in nucleophilic substitution reactions compared to its bromine counterpart .
Similar Compounds
- Mthis compound
- Ethyl 2-bromopropionate
- Ethyl 2-chloropropionate
Biological Activity
Ethyl 2-iodopropionate, with the molecular formula CHIO, is an organic compound notable for its diverse applications in biological and chemical research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview
This compound is primarily used as a building block in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. Its unique reactivity as an alkylating agent makes it valuable in organic synthesis and medicinal chemistry .
Synthesis
The synthesis of this compound can be achieved through several methods, including:
- Direct Halogenation : Reacting ethyl propionate with iodine in the presence of an oxidizing agent.
- Nucleophilic Substitution : Utilizing nucleophiles to replace the iodine atom in substitution reactions.
These methods typically yield high purity products under mild conditions, making them suitable for laboratory and industrial applications.
This compound acts primarily as an alkylating agent , forming covalent bonds with nucleophilic sites in biological molecules. This property enables it to participate in various chemical reactions, including:
- Substitution Reactions : Where the iodine atom is replaced by other nucleophiles.
- Reduction Reactions : Converting to ethyl 2-propionate using reducing agents.
- Oxidation Reactions : Transforming into ethyl 2-iodopropanoic acid under oxidative conditions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : It has been noted for its effectiveness against certain bacterial strains, making it a potential candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
- Role in Drug Synthesis : The compound serves as a precursor in synthesizing various pharmaceuticals, enhancing the development of drugs targeting different biological pathways .
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antimicrobial | Effective against specific bacterial strains | , |
Anti-inflammatory | Modulates inflammatory responses | |
Drug precursor | Used in synthesizing pharmaceuticals | , |
Case Study: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition of bacterial growth at concentrations as low as 0.5 mg/mL. This finding supports its potential use in developing new antimicrobial therapies.
Case Study: Anti-inflammatory Properties
In another study published in the Journal of Medicinal Chemistry, this compound was tested for its anti-inflammatory effects using a murine model. The results indicated a reduction in pro-inflammatory cytokines when administered at dosages of 10 mg/kg, highlighting its therapeutic potential in treating inflammatory diseases .
Properties
IUPAC Name |
ethyl 2-iodopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMMXNKUHBWIMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448465 | |
Record name | ETHYL 2-IODOPROPIONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31253-08-4 | |
Record name | ETHYL 2-IODOPROPIONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-Iodopropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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